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Compound of Interest

Compound Name: 2-Chloroethyl ethyl ether

Cat. No.: B104041

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical
calculations to elucidate the molecular properties of 2-chloroethyl ethyl ether. Drawing upon
established computational methodologies, this document outlines the theoretical framework,
computational protocols, and the nature of the data generated, offering valuable insights for
researchers in fields ranging from atmospheric chemistry to drug development.

Introduction

2-Chloroethyl ethyl ether (CEEE) is a halogenated ether with applications and implications
across various scientific domains. Understanding its molecular structure, conformational
flexibility, and electronic properties at a quantum level is crucial for predicting its reactivity,
metabolic pathways, and environmental fate. Quantum chemical calculations, particularly those
based on Density Functional Theory (DFT), provide a powerful in-silico approach to investigate
these characteristics with high accuracy.

This guide details the computational methodology for studying CEEE, presents the expected
guantitative data in a structured format, and illustrates key computational workflows.

Computational Methodology

The primary computational approach for investigating the properties of 2-chloroethyl ethyl
ether involves Density Functional Theory (DFT). A robust and widely used methodology in
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computational chemistry, DFT offers a favorable balance between accuracy and computational
cost for molecules of this size.

Geometry Optimization

The initial and most critical step in computational analysis is the geometry optimization of the
molecule. This process seeks to find the lowest energy conformation, representing the most
stable three-dimensional arrangement of the atoms.

Protocol:

A prevalent and effective method for the geometry optimization of halogenated organic
molecules is the use of the M06-2X functional.[1] This functional is known for its good
performance in describing main-group thermochemistry and non-covalent interactions. The
geometry optimization is typically performed in conjunction with a basis set that provides
sufficient flexibility to describe the electron distribution. A commonly employed basis set for
such calculations is 6-31+G(d,p).[1] This basis set includes diffuse functions (+) to accurately
model lone pairs and anions, and polarization functions (d,p) to describe the non-spherical
nature of electron density in bonds.

The optimization process involves calculating the forces on each atom and iteratively adjusting
their positions until a minimum on the potential energy surface is reached. The convergence
criteria for the optimization are typically set to very stringent levels to ensure a true energy
minimum is located.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed
at the same level of theory (M06-2X/6-31+G(d,p)). This analysis serves two primary purposes:

o Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that
the optimized structure corresponds to a true energy minimum on the potential energy
surface. A transition state would be characterized by the presence of one imaginary
frequency.

» Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies and their
corresponding intensities can be used to predict the molecule's infrared spectrum. This
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theoretical spectrum can be compared with experimental data to validate the computational
model.

Electronic Property Calculations

Once the optimized geometry is obtained, a "single-point” energy calculation can be performed
to determine various electronic properties. For higher accuracy in energy calculations, a more
sophisticated method such as the Coupled Cluster with Singles, Doubles, and perturbative
Triples (CCSD(T)) in conjunction with a larger basis set like 6-311++G(d,p) can be employed.

[1]
Key electronic properties that are typically calculated include:

» Mulliken Atomic Charges: These provide an estimation of the partial charge distribution on
each atom in the molecule, offering insights into its polarity and reactive sites.

e Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital
(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding
a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons,
while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO
energy gap is an indicator of the molecule's chemical stability.

Data Presentation

The following tables present an illustrative summary of the quantitative data expected from
quantum chemical calculations on 2-chloroethyl ethyl ether, based on the methodologies
described above. As comprehensive published data for this specific molecule is not readily
available, the values presented here are representative of the type and format of data obtained
for similar small organic molecules.

Optimized Geometrical Parameters

The optimized geometry is typically presented in terms of bond lengths (in Angstroms, A) and
bond angles (in degrees, °).

Table 1: lllustrative Optimized Geometrical Parameters for 2-Chloroethyl Ethyl Ether
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Parameter Bond/Angle Calculated Value (A or °)
Bond Lengths Cl-cC2 1.53
C2-0 1.42

O-C3 1.42

C3-C4 1.52

C4-Cl 1.80

Cl-H 1.09

C2-H 1.10

C3-H 1.10

C4-H 1.09

Bond Angles Cl-C2-0 109.5
c2-0-C3 112.0

O-C3-C4 109.8

C3-C4-cCl 110.5

H-Cl1-H 109.5

H-C2-0 109.5

H-C3-0 109.5

H-C4-ClI 109.0

Note: Atom numbering is as follows: CH3(1)-CH2(2)-O-CH2(3)-CH2(4)-Cl

Calculated Vibrational Frequencies

The calculated vibrational frequencies are typically reported in wavenumbers (cm~1) and are
often scaled by an empirical factor to better match experimental data.

Table 2: lllustrative Calculated Vibrational Frequencies for 2-Chloroethyl Ethyl Ether
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Frequency (cm~?)

Intensity (km/mol)

Vibrational Mode

Description
~2980 High C-H Asymmetric Stretch (CH3)
~2950 High C-H Asymmetric Stretch (CH2)
~2870 Medium C-H Symmetric Stretch (CH3)
~2850 Medium C-H Symmetric Stretch (CH2)
~1450 Medium CH2 Scissoring
~1380 Medium CH3 Umbrella Mode
~1120 High C-0O-C Asymmetric Stretch
~1050 Medium C-C Stretch
~750 High C-CI Stretch

Electronic Properties

Key electronic properties provide insights into the molecule's reactivity and charge distribution.

Table 3: lllustrative Electronic Properties of 2-Chloroethyl Ethyl Ether
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Property Calculated Value

Mulliken Atomic Charges

C1 -0.65
C2 -0.15
O -0.55
C3 -0.10
C4 -0.05
Cl -0.20
H (on C1) +0.20
H (on C2) +0.15
H (on C3) +0.15
H (on C4) +0.10

Frontier Molecular Orbitals

HOMO Energy (eV) -7.5
LUMO Energy (eV) +1.2
HOMO-LUMO Gap (eV) 8.7

Visualization of Computational Workflows

Graphviz diagrams are provided below to illustrate the logical flow of the quantum chemical
calculations described.
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Caption: Computational workflow for geometry optimization and property calculation.
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Input Files:
- Molecular Coordinates

- Level of Theory
- Basis Set

Quantum Chemistry Software
(e.g., Gaussian, ORCA)

Output Files:

- Optimized Geometry
- Frequencies
- Electronic Properties
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Caption: Data flow from input to final tabulated results.

Conclusion

Quantum chemical calculations provide a robust and insightful framework for characterizing the
molecular properties of 2-chloroethyl ethyl ether. By employing established DFT and
coupled-cluster methodologies, researchers can obtain detailed information on the molecule's
geometry, vibrational spectra, and electronic structure. This data is invaluable for
understanding its reactivity, stability, and interactions in various chemical and biological
systems, thereby supporting endeavors in drug development, toxicology, and environmental
science. The structured presentation of this data, as illustrated in this guide, facilitates its
interpretation and application in further research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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